![molecular formula C8H11N3O2S B14789075 2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14789075.png)
2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide is a compound that belongs to the class of organic compounds known as aminothiazoles. Aminothiazoles are heterocyclic compounds containing a thiazole ring substituted with an amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide typically involves the reaction of 2-aminothiazole with appropriate acylating agents. One common method is the acylation of 2-aminothiazole with ethyl cyanoacetate under basic conditions, followed by cyclization to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent recovery and recycling are crucial for cost-effective and environmentally friendly production .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole ring[][3].
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions[][3].
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives[3][3].
Applications De Recherche Scientifique
2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound inhibits key enzymes involved in cell proliferation and survival. It may also induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and activating caspases . The exact molecular pathways can vary depending on the specific cancer type and cellular context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminothiazole: The parent compound with a simpler structure.
2-amino-4-methylthiazole: A derivative with a methyl group at the 4-position.
2-amino-5-chlorothiazole: A derivative with a chlorine atom at the 5-position.
Uniqueness
2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cancer cell growth more effectively than some of its analogs makes it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H11N3O2S |
|---|---|
Poids moléculaire |
213.26 g/mol |
Nom IUPAC |
2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C8H11N3O2S/c1-5(9)7(13)11-4-6(12)8-10-2-3-14-8/h2-3,5H,4,9H2,1H3,(H,11,13) |
Clé InChI |
VCZWCMUKNFTHIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCC(=O)C1=NC=CS1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-4-(3-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B14788992.png)

![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Ethoxybenzoic Acid](/img/structure/B14789001.png)
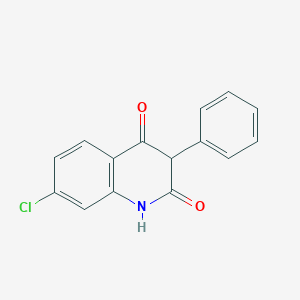
![ethyl (1S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14789003.png)
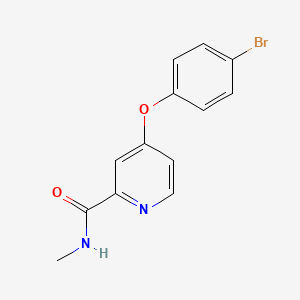
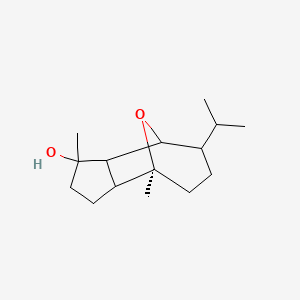
![7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one](/img/structure/B14789028.png)
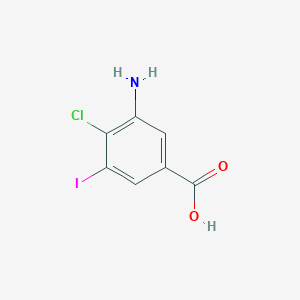
![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate](/img/structure/B14789042.png)
![tert-butyl (5S)-2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B14789048.png)
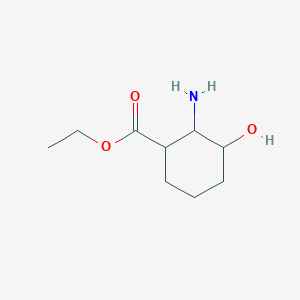

![Pyrano[3,2-c][2]benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1)](/img/structure/B14789061.png)
